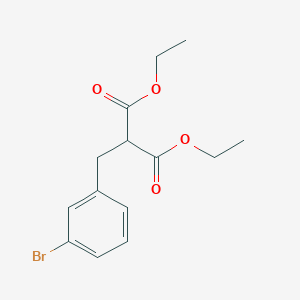

Diethyl 2-(3-bromobenzyl)malonate

Übersicht

Beschreibung

Diethyl 2-(3-bromobenzyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a bromobenzyl group attached to the malonate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(3-bromobenzyl)malonate typically involves the alkylation of diethyl malonate with 3-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The general reaction scheme is as follows:

Diethyl malonate+3-bromobenzyl bromideNaOEt, EtOHDiethyl 2-(3-bromobenzyl)malonate

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl 2-(3-bromobenzyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted benzyl compounds.

Common Reagents and Conditions:

Nucleophiles: Sodium ethoxide, potassium carbonate.

Hydrolysis Agents: Aqueous acids or bases.

Decarboxylation Conditions: Elevated temperatures, often in the presence of a catalyst.

Major Products:

- Substituted benzyl derivatives.

- Carboxylic acids from hydrolysis.

- Decarboxylated products.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Building Block for Complex Molecules

Diethyl 2-(3-bromobenzyl)malonate serves as a fundamental building block in organic synthesis. The malonate group can undergo various transformations to introduce new functionalities, making it valuable for creating complex organic molecules. Its reactivity allows chemists to explore diverse synthetic pathways, contributing to the development of novel compounds.

Pharmaceutical Intermediates

The compound is being investigated as a precursor for synthesizing biologically active compounds. The presence of the bromobenzyl group suggests potential applications in drug development, particularly in creating molecules with pharmacological properties. This makes it an attractive target for further research in medicinal chemistry .

Case Studies and Research Findings

-

Biological Activity Screening

Preliminary studies indicate that derivatives of this compound may exhibit interesting biological activities. Research is ongoing to evaluate its interactions with specific biological targets, which could lead to new therapeutic agents . -

Synthetic Pathways

A study highlighted the effectiveness of this compound as a starting material for synthesizing various derivatives with enhanced biological activities. The ability to modify the bromobenzyl group allows for fine-tuning the properties of the resulting compounds .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its versatility as an intermediate makes it suitable for large-scale applications where complex organic molecules are required .

Wirkmechanismus

The mechanism of action of Diethyl 2-(3-bromobenzyl)malonate involves its reactivity as a malonate ester. The compound can form enolate ions under basic conditions, which then participate in nucleophilic substitution reactions. The bromobenzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Diethyl malonate: A simpler malonate ester without the bromobenzyl group.

Diethyl 2-benzylmalonate: Similar structure but lacks the bromine atom.

Uniqueness: Diethyl 2-(3-bromobenzyl)malonate is unique due to the presence of the bromobenzyl group, which enhances its reactivity and allows for the introduction of additional functional groups through substitution reactions. This makes it a valuable compound in the synthesis of more complex molecules.

Biologische Aktivität

Diethyl 2-(3-bromobenzyl)malonate is a malonate derivative that has garnered attention in the field of organic chemistry due to its versatile reactivity and potential biological applications. This compound is characterized by the presence of a bromobenzyl group, which enhances its reactivity and functionalization potential. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the alkylation of diethyl malonate with 3-bromobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs in an ethanol solvent, yielding the desired malonate derivative. The general reaction scheme is as follows:

This synthetic route is crucial for producing the compound for further biological investigations.

The biological activity of this compound is primarily attributed to its ability to form enolate ions under basic conditions. These enolate ions can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The bromobenzyl moiety serves as a reactive site for further chemical modifications, making this compound a valuable intermediate in organic synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of malonates and their derivatives, including this compound. Research indicates that compounds derived from malonates can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives of diethyl malonate have been shown to exhibit cytotoxic effects against different cancer cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Properties

This compound has also been explored for its antimicrobial activity. Studies on related malonates have demonstrated efficacy against various bacterial and fungal strains. The presence of the bromine atom in the structure may enhance its interaction with microbial targets, potentially leading to increased antimicrobial potency .

Case Studies and Research Findings

- Synthesis of Anticancer Agents : A study investigated the synthesis of novel compounds using this compound as a precursor. The resulting derivatives were tested for anticancer activity against several cell lines, showing promising results in inhibiting tumor growth .

- Antimicrobial Screening : Another research effort focused on evaluating the antimicrobial properties of various diethyl malonate derivatives, including those containing the bromobenzyl group. The findings indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Diethyl malonate | No substituent on benzene | Limited biological applications |

| Diethyl 2-benzylmalonate | Benzyl group without bromine | Moderate anticancer activity |

| This compound | Bromobenzyl group enhances reactivity | Promising anticancer and antimicrobial properties |

Eigenschaften

IUPAC Name |

diethyl 2-[(3-bromophenyl)methyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFBUOOSCRTDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453619 | |

| Record name | Diethyl (3-bromobenzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107558-73-6 | |

| Record name | Diethyl (3-bromobenzyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.